PAT-494
CAS No.:
Cat. No.: VC1563882
Molecular Formula: C20H16FN3O2
Molecular Weight: 349.37
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H16FN3O2 |
---|---|
Molecular Weight | 349.37 |
IUPAC Name | 6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione |
Standard InChI | InChI=1S/C20H16FN3O2/c21-13-7-5-12(6-8-13)10-23-16-4-2-1-3-14(16)15-9-17-19(25)22-20(26)24(17)11-18(15)23/h1-8,17H,9-11H2,(H,22,25,26) |
Standard InChI Key | LRGAZQBFSHLAGN-UHFFFAOYSA-N |
SMILES | FC(C=C1)=CC=C1CN2C3=CC=CC=C3C4=C2CN(C(NC5=O)=O)C5C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
PAT-494 is chemically defined as 6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3-dione, a compound with a complex heterocyclic structure . The molecular formula of PAT-494 is C20H16FN3O2 with a molecular weight of approximately 349.36 g/mol . The compound's structure features a fluorine-substituted benzyl group attached to an imidazopyridoindole core.
The chemical characteristics of PAT-494 can be summarized in the following table:
Stereochemistry plays an important role in the compound's activity. Molecular docking studies have demonstrated that the S-enantiomer of PAT-494 exhibits superior binding to the autotaxin enzyme compared to the R-enantiomer, with Gscores of -13.168 kcal/mol and -9.562 kcal/mol, respectively . This significant difference in binding affinity highlights the importance of stereochemical configuration in the compound's biological activity.
Mechanism of Action
PAT-494 functions primarily as an inhibitor of autotaxin (ATX), an extracellular enzyme responsible for converting lysophosphatidylcholine into lysophosphatidic acid (LPA) . LPA is a bioactive lipid mediator involved in various physiological and pathophysiological processes, making its regulation through autotaxin inhibition a promising therapeutic strategy.
Binding Mode and Enzyme Interaction
What distinguishes PAT-494 from other autotaxin inhibitors is its novel binding mode. Structure-activity relationship studies reveal that PAT-494 can effectively occupy the hydrophobic pockets and channels of the autotaxin enzyme . This unique interaction pattern contributes to the compound's high potency and efficacy in inhibiting autotaxin activity.
The binding of PAT-494 to autotaxin involves complex molecular interactions. The compound appears to interact with both competitive and noncompetitive sites on the enzyme, which may explain its high inhibitory potency. These structural interactions enable PAT-494 to effectively prevent the catalytic conversion of lysophosphatidylcholine to lysophosphatidic acid .
Inhibitory Potency
PAT-494 demonstrates impressive inhibitory potency against autotaxin. Studies have reported the half-maximal inhibitory concentration (IC50) values of 7.6 nM in biochemical assays and 24.6 nM in functional assays . These nanomolar potencies indicate that PAT-494 is among the most potent autotaxin inhibitors reported to date and support its potential for therapeutic applications where potent autotaxin inhibition is desired.
Pharmacological Properties
In Vitro Activity
The pharmacological profile of PAT-494 has been extensively characterized through various in vitro studies. The compound has demonstrated significant ability to reduce lysophosphatidic acid levels in experimental systems, confirming its mechanism of action and potential therapeutic utility .
In addition to its potent enzyme inhibition, PAT-494 has shown favorable safety characteristics in cellular studies. The compound exhibits low cytotoxicity, with only 19.02% cell growth inhibition at a concentration of 20 μM in human embryonic kidney cells . This relatively benign cytotoxicity profile suggests that PAT-494 may have a favorable therapeutic window for potential clinical applications.
Pharmacokinetics and Metabolism
The pharmacokinetic and metabolic properties of PAT-494 have been assessed through various experimental approaches. The compound demonstrates favorable drug-like properties that support its further development as a potential therapeutic agent.
Absorption, Distribution, Metabolism, and Excretion
PAT-494 has shown promising ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Studies have confirmed that the compound is orally bioavailable, making it suitable for oral administration, which is the preferred route for most therapeutic applications .
Metabolism studies using human liver microsomes have demonstrated that PAT-494 is metabolically stable, with an intrinsic clearance (CL int) of 15.6 μl/min/mg and a half-life (T 1/2) of 113.2 minutes . This metabolic stability suggests that the compound would likely maintain adequate plasma concentrations over time when administered to patients, potentially allowing for less frequent dosing.
Solubility and Drug-like Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume